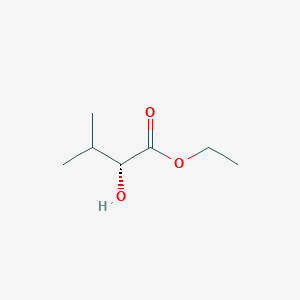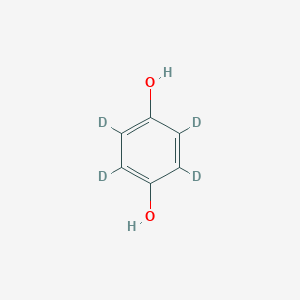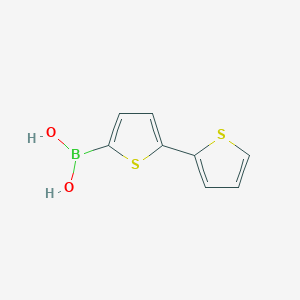
(R)-Ethyl 2-hydroxy-3-methylbutanoate
Descripción general
Descripción
®-Ethyl 2-hydroxy-3-methylbutanoate is an organic compound with the molecular formula C7H14O3. It is an ester derived from butanoic acid and is known for its fruity aroma. This compound is commonly used in the flavor and fragrance industry due to its pleasant scent. It is also of interest in various scientific research fields, including chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ®-Ethyl 2-hydroxy-3-methylbutanoate can be synthesized through esterification reactions. One common method involves the reaction of ®-2-hydroxy-3-methylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of ®-Ethyl 2-hydroxy-3-methylbutanoate may involve continuous esterification processes. These processes use large-scale reactors where the acid and alcohol are continuously fed, and the ester product is continuously removed. This method increases efficiency and yield compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions: ®-Ethyl 2-hydroxy-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ®-Ethyl 2-oxo-3-methylbutanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ®-2-hydroxy-3-methylbutanol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: ®-Ethyl 2-oxo-3-methylbutanoate.
Reduction: ®-2-hydroxy-3-methylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-Ethyl 2-hydroxy-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic effects and its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the flavor and fragrance industry to impart fruity notes to products. It is also used in the production of biodegradable polymers.
Mecanismo De Acción
The mechanism of action of ®-Ethyl 2-hydroxy-3-methylbutanoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of ®-2-hydroxy-3-methylbutanoic acid and ethanol. This hydrolysis reaction is catalyzed by esterases and lipases. The compound’s effects in biological systems are mediated through its metabolites and their interactions with cellular pathways.
Comparación Con Compuestos Similares
(S)-Ethyl 2-hydroxy-3-methylbutanoate: The enantiomer of ®-Ethyl 2-hydroxy-3-methylbutanoate, differing in its spatial configuration.
Ethyl 2-hydroxy-3-methylbutyrate: A similar ester with a slightly different structure.
Ethyl 2-hydroxyisovalerate: Another ester with a similar functional group but different carbon chain branching.
Uniqueness: ®-Ethyl 2-hydroxy-3-methylbutanoate is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomeric purity is crucial in applications requiring high stereoselectivity, such as in asymmetric synthesis and chiral recognition processes.
Propiedades
IUPAC Name |
ethyl (2R)-2-hydroxy-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-10-7(9)6(8)5(2)3/h5-6,8H,4H2,1-3H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRVEUZYBVGCFC-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B142504.png)



![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)




